![molecular formula C18H23NO3S B12129232 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- CAS No. 927995-88-8](/img/structure/B12129232.png)
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-
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Overview
Description
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carboxylic acid group and the attachment of the phenoxyethyl and methyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Research indicates that thiazole derivatives possess notable antibacterial properties. For instance, a study evaluated a series of thiazole derivatives for their antibacterial and antitubercular activities. Compounds containing terminal amide fragments exhibited broad-spectrum antibacterial activity, with some showing effectiveness against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .
Case Study:
- Compound: 5f (a derivative of thiazole)
- Activity: Excellent in vitro antitubercular activity
- MIC: 50 μg/mL against Mycobacterium smegmatis
1.2 Anticancer Properties
Thiazole derivatives are also explored for their potential as anticancer agents. A recent study synthesized various 1,3,4-thiadiazoles (a related class) and tested them against human hepatocellular carcinoma and lung cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively compared to standard chemotherapy agents like cisplatin .
Case Study:
- Compound: 20b (a potent thiadiazole derivative)
- Target Cells: HepG-2 (liver cancer) and A-549 (lung cancer)
- Comparison: Efficacy compared to cisplatin
Material Science Applications
2.1 Polymer Chemistry
Thiazole derivatives have been utilized in polymer chemistry for creating novel materials with enhanced properties. Their unique chemical structure allows for the development of polymers that exhibit improved thermal stability and mechanical strength.
Data Table: Polymer Characteristics
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced |
Application | Coatings, adhesives |
Synthesis and Characterization
The synthesis of thiazole derivatives often involves multi-step procedures including cyclization reactions and functional group modifications. Techniques such as microwave irradiation have been employed to enhance reaction yields and selectivity .
Synthesis Overview:
- Starting Materials: Various arylmethyl-3-mercapto-1,2,4-triazin-5-ones
- Key Steps:
- S-Alkylation
- Intramolecular cyclization
- Hydrolysis and amidation
Future Directions in Research
The ongoing research into thiazole derivatives is focused on:
- Exploring new synthetic routes to improve yield and reduce costs.
- Investigating the mechanism of action for antibacterial and anticancer activities.
- Developing new formulations for targeted drug delivery systems.
Mechanism of Action
The mechanism by which 5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- exerts its effects involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: Shares the thiazole ring structure but lacks the phenoxyethyl and methyl groups.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
Uniqueness
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl- is a complex organic compound notable for its thiazole ring structure and various substituents that enhance its biological activity. The molecular formula is C19H26N2O3S, with a molecular weight of approximately 370.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor that may be effective against inflammatory diseases and microbial infections.
Chemical Structure and Properties
The unique structure of this compound features a thiazole ring, which is known for its reactivity and ability to interact with biological targets. The presence of the bulky tert-butyl group and the methylphenoxy moiety further contribute to its specificity and potential efficacy in biological systems.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C19H26N2O3S |
Molecular Weight | 370.49 g/mol |
Thiazole Ring Presence | Yes |
Functional Groups | Carboxylic acid, ether |
Biological Activity
Research indicates that 5-Thiazolecarboxylic acid derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These activities are primarily attributed to their ability to inhibit specific enzymes and modulate biochemical pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. Inhibition of this enzyme can lead to therapeutic effects in conditions such as gout and hyperuricemia. Additionally, similar thiazole derivatives have demonstrated protective effects against oxidative stress and inflammation.
Case Studies
- Anti-Inflammatory Effects : A study on related thiazole compounds showed significant reductions in pro-inflammatory cytokines in animal models of inflammation. The administration of these compounds led to decreased levels of TNF-alpha and IL-6, highlighting their potential for treating inflammatory diseases .
- Antimicrobial Activity : In vitro assays have indicated that thiazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains. For instance, compounds similar to 5-Thiazolecarboxylic acid have shown minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial properties .
- Antioxidant Properties : Research has demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress markers in biological systems . This property is crucial for their potential use in managing conditions related to oxidative damage.
Comparative Analysis
A comparative analysis with other thiazole derivatives reveals the unique position of 5-Thiazolecarboxylic acid in terms of biological activity.
Table 2: Comparison with Similar Compounds
Compound Name | CAS Number | Antimicrobial Activity (MIC µg/mL) | Xanthine Oxidase Inhibition |
---|---|---|---|
5-Thiazolecarboxylic acid derivative | TBD | 1.95 - 15.62 | Yes |
4-Methylthiazole-5-carboxylic acid | 14527-44-7 | 10 - 20 | Moderate |
2-Methyl-5-thiazolecarboxylic acid | 40004-69-1 | >20 | No |
Properties
CAS No. |
927995-88-8 |
---|---|
Molecular Formula |
C18H23NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C18H23NO3S/c1-11-6-7-13(18(3,4)5)14(10-11)22-9-8-15-19-12(2)16(23-15)17(20)21/h6-7,10H,8-9H2,1-5H3,(H,20,21) |
InChI Key |
DAMGYNUMLLPUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCC2=NC(=C(S2)C(=O)O)C |
Origin of Product |
United States |
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